Otssp167

Description

Properties

IUPAC Name |

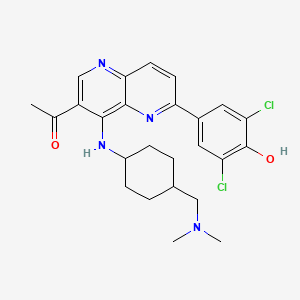

1-[6-(3,5-dichloro-4-hydroxyphenyl)-4-[[4-[(dimethylamino)methyl]cyclohexyl]amino]-1,5-naphthyridin-3-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28Cl2N4O2/c1-14(32)18-12-28-22-9-8-21(16-10-19(26)25(33)20(27)11-16)30-24(22)23(18)29-17-6-4-15(5-7-17)13-31(2)3/h8-12,15,17,33H,4-7,13H2,1-3H3,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZYXHCYPUVGAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=C2C=CC(=NC2=C1NC3CCC(CC3)CN(C)C)C4=CC(=C(C(=C4)Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90856134 | |

| Record name | 1-(6-(3,5-Dichloro-4-hydroxyphenyl)-4-((trans-4-((dimethylamino)methyl)cyclohexyl)amino)-1,5-naphthyridin-3-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431697-89-0 | |

| Record name | OTS-167 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1431697890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(6-(3,5-Dichloro-4-hydroxyphenyl)-4-((trans-4-((dimethylamino)methyl)cyclohexyl)amino)-1,5-naphthyridin-3-yl)-ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90856134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OTS-167 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VY778IXU5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Otssp167 primary kinase target and binding affinity

An In-depth Technical Guide on the Kinase Target and Binding Affinity of OTSSP167

This technical guide provides a comprehensive overview of the small molecule inhibitor this compound, with a primary focus on its main kinase target, Maternal Embryonic Leucine Zipper Kinase (MELK), its binding affinity, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent, orally bioavailable small molecule inhibitor that has garnered significant interest in cancer research.[1] It was initially developed as a highly selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in various cellular processes, including cell cycle regulation, proliferation, and oncogenesis.[2][3] MELK is overexpressed in numerous human cancers, making it an attractive therapeutic target.[3] While this compound demonstrates remarkable potency against MELK, further studies have revealed a broader kinase inhibition profile, which is critical for understanding its full mechanism of action and potential therapeutic applications.[4]

Primary Kinase Target and Binding Affinity

The primary kinase target of this compound is Maternal Embryonic Leucine Zipper Kinase (MELK).[1] It acts as an ATP-competitive inhibitor.[4]

Quantitative Data Summary

The following tables summarize the in vitro and cellular binding affinities of this compound against its primary target MELK and notable off-targets.

Table 1: In Vitro Kinase Inhibition

| Target Kinase | Assay Type | IC50 (nM) | Notes |

| MELK | Cell-free kinase assay | 0.41 | Highly potent inhibition.[4][5] |

| MELK | In vitro kinase assay | ~8 | IC50 determined under specific experimental conditions for comparison.[4][6] |

| Aurora B | In vitro kinase assay | ~25 | A notable off-target.[4][6] |

| BUB1 | In vitro kinase assay | Inhibited | Activity abolished by this compound.[6] |

| Haspin | In vitro kinase assay | Inhibited | Activity abolished by this compound.[6] |

| MAP2K7 | In vitro kinase assay | Inhibited | Activity inhibited in the nanomolar range.[2] |

Table 2: Cellular Activity

| Cell Line | Cancer Type | Assay Type | IC50 (nM) |

| A549 | Lung Cancer | Cell Viability | 6.7[5] |

| T47D | Breast Cancer | Cell Viability | 4.3[5] |

| DU4475 | Breast Cancer | Cell Viability | 2.3[5] |

| 22Rv1 | Prostate Cancer | Cell Viability | 6.0[5] |

| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | Cell Viability | 10[2] |

| DND-41 | T-cell Acute Lymphoblastic Leukemia | Cell Viability | 57[2] |

Signaling Pathways

MELK is a crucial node in signaling pathways that regulate cell cycle progression and proliferation.[7] Its inhibition by this compound disrupts these pathways, leading to anti-tumor effects.

MELK Signaling Pathway

MELK is involved in the G2/M phase transition of the cell cycle.[7] It can be activated by transcription factors such as E2F1. Once active, MELK phosphorylates a variety of downstream substrates, most notably the transcription factor FOXM1.[7] Phosphorylation of FOXM1 enhances its transcriptional activity, leading to the expression of mitotic regulators like Aurora B, Survivin, and CDC25B, which are essential for cell division.[7] By inhibiting MELK, this compound prevents the activation of FOXM1 and its downstream targets, leading to cell cycle arrest and apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Kinase Assay (Radiometric)

This protocol is used to determine the direct inhibitory effect of this compound on a purified kinase.

Objective: To calculate the IC50 value of this compound against a specific kinase (e.g., MELK, Aurora B).

Materials:

-

Kinase-specific substrate (e.g., myelin basic protein, histone H3)[4]

-

Kinase buffer (e.g., 30 mM Tris-HCl pH 7.5, 10 mM DTT, 40 mM NaF, 10 mM MgCl2, 0.1 mM EGTA)[5][8]

-

This compound dissolved in DMSO

-

SDS sample buffer

-

SDS-PAGE apparatus and reagents

-

Phosphor screen or autoradiography film

Procedure:

-

Prepare a reaction mixture containing the recombinant kinase (e.g., 0.4 µg) and its substrate (e.g., 5 µg) in 20 µL of kinase buffer.[5][8]

-

Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixtures.[4][5]

-

Initiate the kinase reaction by adding a mix of cold ATP (final concentration ~50 µM) and [γ-³²P]ATP (e.g., 10 µCi).[5][8]

-

Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.[5][8]

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or autoradiography film to detect the incorporation of ³²P into the substrate.

-

Quantify the band intensity to determine the kinase activity at each inhibitor concentration.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Cellular Viability Assay (Luminescent)

This protocol measures the effect of this compound on the viability of cancer cell lines.

Objective: To determine the IC50 of this compound in a cellular context.

Materials:

-

Complete cell culture medium

-

96-well plates

-

This compound dissolved in DMSO

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar[2]

-

Luminometer

Procedure:

-

Seed cells into a 96-well plate at a density of approximately 2 x 10⁴ cells per well and allow them to adhere overnight.[2]

-

Treat the cells with a serial dilution of this compound (e.g., 0.005-0.1 µM) or DMSO as a control.[5]

-

Incubate the cells for a specified period, typically 48 to 72 hours.[2][5]

-

Allow the plate to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.

Experimental Workflow for Kinase Inhibitor Characterization

The general workflow for characterizing a kinase inhibitor like this compound involves a multi-step process from initial screening to in-depth cellular analysis.

Conclusion

This compound is a highly potent inhibitor of MELK with an in vitro IC50 in the sub-nanomolar range. Its mechanism of action involves the disruption of the MELK-FOXM1 signaling axis, leading to cell cycle arrest and apoptosis in cancer cells. However, it is important to note that this compound also exhibits activity against other kinases, such as Aurora B and MAP2K7, which may contribute to its overall anti-cancer effects and should be considered in its experimental application. The methodologies described herein provide a robust framework for the evaluation of this compound and other kinase inhibitors in both biochemical and cellular contexts.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. Antileukemic properties of the kinase inhibitor this compound in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]

- 7. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | MELK | TargetMol [targetmol.com]

The Kinase Inhibitor Otssp167: A Deep Dive into its Impact on Downstream Signaling Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Otssp167 is a potent small molecule inhibitor, initially identified as a Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitor, with an IC50 of 0.41 nM in cell-free assays.[1] Subsequent research has revealed its broader kinase inhibitory profile, significantly impacting multiple critical downstream signaling pathways implicated in cancer cell proliferation, survival, and cell cycle regulation. This technical guide provides a comprehensive overview of the core signaling pathways affected by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades.

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-neoplastic effects by concurrently inhibiting several key signaling pathways:

-

MELK Signaling Pathway: As a primary target, this compound potently inhibits MELK, a serine/threonine kinase overexpressed in various cancers and implicated in tumorigenesis and the maintenance of cancer stem cells.

-

MAP2K7-JNK Signaling Pathway: this compound also demonstrates significant inhibitory activity against Mitogen-Activated Protein Kinase Kinase 7 (MAP2K7), a key component of the c-Jun N-terminal Kinase (JNK) signaling cascade that regulates cellular responses to stress, apoptosis, and inflammation.

-

mTOR Signaling Pathway: The mTOR pathway, a central regulator of cell growth, proliferation, and metabolism, is also attenuated by this compound treatment.

-

NOTCH1 Signaling Pathway: this compound has been shown to inhibit the NOTCH1 signaling pathway, which is crucial for cell-cell communication and is frequently dysregulated in various malignancies, including T-cell acute lymphoblastic leukemia (T-ALL).

Quantitative Effects of this compound on Cellular Processes and Kinase Activity

The following tables summarize the quantitative data on the inhibitory effects of this compound across various cell lines and biochemical assays.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) |

| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | 10[2] |

| MOLT-3 | T-cell Acute Lymphoblastic Leukemia | ~15 |

| JURKAT | T-cell Acute Lymphoblastic Leukemia | ~20 |

| P12-Ichikawa | T-cell Acute Lymphoblastic Leukemia | ~25 |

| DND-41 | T-cell Acute Lymphoblastic Leukemia | 57[2] |

| RPMI-8402 | T-cell Acute Lymphoblastic Leukemia | ~30 |

| ALL-SIL | T-cell Acute Lymphoblastic Leukemia | ~40 |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | ~50 |

| A549 | Lung Cancer | 6.7[1] |

| T47D | Breast Cancer | 4.3[1] |

| DU4475 | Breast Cancer | 2.3[1] |

| 22Rv1 | Prostate Cancer | 6.0[1] |

Table 2: Biochemical Inhibition of Kinase Activity by this compound

| Kinase | Substrate | IC50 (nM) |

| MELK | - | 0.41[1] |

| MAP2K7 | dead-JNK2 | 160[2][3] |

| Aurora B | Histone H3 | ~25[4] |

Downstream Signaling Pathways: A Visual Guide

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound.

MELK Signaling Pathway

Caption: this compound inhibits MELK, leading to reduced FOXM1 phosphorylation and decreased expression of cell cycle regulators.

MAP2K7-JNK Signaling Pathway

Caption: this compound inhibits MAP2K7, blocking the JNK signaling cascade and promoting apoptosis.

mTOR Signaling Pathway

Caption: this compound treatment leads to the inhibition of the mTOR signaling pathway, resulting in decreased protein synthesis.

NOTCH1 Signaling Pathway

Caption: this compound inhibits the NOTCH1 pathway, reducing the levels of the downstream target HES1 and curbing cell proliferation.

Detailed Methodologies for Key Experiments

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

-

Cell Seeding: Plate cells in triplicate in a 96-well plate at a density of 2 x 10^4 cells per well.

-

Treatment: Add this compound at various concentrations or a vehicle control (e.g., DMSO) to the wells.

-

Incubation: Culture the cells for 48 hours.

-

Reagent Preparation: Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Lysis and Luminescence Measurement: Add the CellTiter-Glo® reagent to each well, mix, and incubate to induce cell lysis and stabilize the luminescent signal. Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) using nonlinear regression analysis software.

Apoptosis Assay (FITC Annexin V Staining)

-

Cell Treatment: Treat cells with the desired concentration of this compound or vehicle control for 48 hours.

-

Cell Harvesting: Collect the cells by centrifugation.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer and add FITC Annexin V and propidium iodide (PI) according to the kit manufacturer's protocol.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive cells are considered apoptotic.

Cell Cycle Analysis (Propidium Iodide Staining)

-

Cell Treatment: Culture cells with this compound or a vehicle control for 48 hours.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.

-

Staining: Resuspend the fixed cells in a solution containing propidium iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark to allow for DNA staining.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Immunoblotting (Western Blotting)

-

Cell Lysis: Lyse treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-JNK, total JNK, phospho-S6, total S6, HES1, cleaved PARP, β-actin) overnight at 4°C.

-

Washing: Wash the membrane extensively with TBST to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).

In Vitro Kinase Assay (Radioactive)

-

Reaction Mixture Preparation: In a reaction tube, combine the purified kinase (e.g., MELK or MAP2K7), the substrate (e.g., a generic substrate like myelin basic protein or a specific substrate like dead-JNK2), and the kinase buffer.

-

Inhibitor Addition: Add this compound at various concentrations or a vehicle control to the reaction mixtures.

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of cold ATP and [γ-32P]ATP.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding SDS sample buffer.

-

SDS-PAGE and Autoradiography: Separate the reaction products by SDS-PAGE, dry the gel, and expose it to an X-ray film or a phosphorimager screen to detect the radiolabeled, phosphorylated substrate.

-

Quantification: Quantify the amount of phosphorylation to determine the inhibitory activity of this compound.

Conclusion

This compound is a multi-targeted kinase inhibitor that disrupts several key signaling pathways essential for cancer cell survival and proliferation. Its ability to simultaneously inhibit MELK, MAP2K7-JNK, mTOR, and NOTCH1 signaling underscores its potential as a broad-spectrum anti-cancer agent. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals investigating the mechanisms of action and therapeutic potential of this compound. Further quantitative studies will continue to elucidate the intricate network of downstream effects and inform the clinical development of this promising inhibitor.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Antileukemic properties of the kinase inhibitor this compound in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ashpublications.org [ashpublications.org]

- 4. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PMC [pmc.ncbi.nlm.nih.gov]

The Trojan Horse in Mitotic Therapy: Unraveling the Complexities of Otssp167's Impact on Mitotic Checkpoint Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 6, 2025

Executive Summary

Otssp167, initially developed as a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), has demonstrated significant anti-neoplastic properties in preclinical studies. However, emerging evidence reveals a more complex mechanism of action than previously understood. This whitepaper provides a comprehensive technical overview of this compound's profound effects on mitotic checkpoint regulation, moving beyond its identity as a MELK inhibitor to elucidate its role as a multi-kinase inhibitor. Through a detailed examination of its off-target effects on key mitotic kinases—Aurora B, BUB1, and Haspin—we reveal the intricate signaling cascade that leads to the abrogation of the mitotic checkpoint. This guide offers researchers and drug development professionals a critical analysis of this compound, including quantitative inhibitory data, detailed experimental protocols, and visual representations of the underlying molecular pathways, to inform future research and therapeutic strategies.

Introduction: Beyond MELK Inhibition

The mitotic checkpoint, also known as the spindle assembly checkpoint (SAC), is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during cell division. Its proper function prevents aneuploidy, a hallmark of many cancers. This compound, a small molecule inhibitor, has garnered attention for its potential as a cancer therapeutic. While its high affinity for MELK is well-documented, recent studies have shown that its potent anti-mitotic effects are not solely attributable to MELK inhibition.[1] Instead, this compound acts as a powerful disruptor of the mitotic checkpoint through the inhibition of a cohort of essential mitotic kinases.

This guide delves into the multifaceted action of this compound, providing a granular look at its inhibitory profile and the downstream consequences for mitotic progression. We will explore how this compound's interference with key signaling nodes ultimately dismantles the very machinery that safeguards genomic stability during cell division.

Quantitative Inhibitory Profile of this compound

The efficacy of a kinase inhibitor is defined by its specificity and potency. While this compound is a nanomolar inhibitor of MELK, its activity against other critical mitotic kinases reveals a broader and more complex inhibitory profile. The following table summarizes the known half-maximal inhibitory concentrations (IC50) of this compound against key kinases involved in mitotic checkpoint regulation.

| Target Kinase | IC50 (nM) | Key Function in Mitosis | Reference |

| MELK | ~0.41 - 8 | Oncogenesis, Stem Cell Renewal | [2][3] |

| Aurora B | ~25 | Chromosome Condensation, Kinetochore-Microtubule Attachments, Cytokinesis | [2] |

| BUB1 | Not specified | Kinetochore-Microtubule Attachment, Mitotic Checkpoint Signaling | [4] |

| Haspin | Not specified | Chromosomal Passenger Complex Localization | [4] |

| MAP2K7 | ~160 | Stress-activated Protein Kinase Signaling Pathway | [5] |

Table 1: Quantitative Inhibitory Profile of this compound. This table provides a summary of the in vitro inhibitory potency of this compound against its primary target, MELK, and key off-targets involved in mitotic regulation. The IC50 values highlight the compound's multi-kinase inhibitory nature.

The Molecular Cascade: How this compound Abrogates the Mitotic Checkpoint

This compound's disruption of the mitotic checkpoint is a multi-pronged attack on the core regulatory machinery. The primary mechanism involves the inhibition of Aurora B, BUB1, and Haspin, which work in concert to ensure proper chromosome segregation.

Inhibition of Haspin and BUB1: The First Dominoes to Fall

The localization of the Chromosomal Passenger Complex (CPC), of which Aurora B is the catalytic subunit, to the centromere is a prerequisite for its function. This localization is dependent on a "histone code" established by the sequential phosphorylation of histones. Haspin kinase initiates this process by phosphorylating Histone H3 at Threonine 3 (H3T3ph). Subsequently, BUB1 kinase phosphorylates Histone H2A at Threonine 120 (H2AT120ph). These phosphorylation events create a docking platform for the CPC at the centromere.

This compound inhibits both Haspin and BUB1, leading to a significant reduction in H3T3ph and H2AT120ph levels.[4] This prevents the proper recruitment of the CPC to the centromere, effectively mislocalizing Aurora B and rendering it incapable of performing its critical functions at the kinetochore.

Mislocalization of Aurora B and the Chromosomal Passenger Complex

The consequence of Haspin and BUB1 inhibition is the striking mislocalization of Aurora B and the entire CPC from the inner centromere.[4][6] Instead of a concentrated signal at the centromeres of mitotic chromosomes, Aurora B becomes diffusely localized along the chromosome arms. This mislocalization has profound implications for the correction of erroneous kinetochore-microtubule attachments, a primary function of Aurora B. Without the ability to sense and resolve incorrect attachments, cells are unable to satisfy the mitotic checkpoint.

Disruption of the Mitotic Checkpoint Complex (MCC)

The mitotic checkpoint is ultimately enforced by the Mitotic Checkpoint Complex (MCC), which is composed of BUBR1, BUB3, CDC20, and MAD2. The MCC binds to and inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C), an E3 ubiquitin ligase, thereby preventing the ubiquitination and subsequent degradation of key anaphase inhibitors like Cyclin B1 and Securin.

This compound treatment leads to a significant disruption of the MCC.[1][6] Specifically, it causes a marked reduction in the association of MAD2 with BUBR1 within the MCC.[6] This weakened MCC is unable to effectively inhibit the APC/C, leading to a premature exit from mitosis, a phenomenon known as mitotic slippage.

Figure 1: Signaling Pathway of this compound-Mediated Mitotic Checkpoint Abrogation. This diagram illustrates the multi-target inhibitory action of this compound on key mitotic kinases, leading to the disruption of the signaling cascade that governs proper mitotic progression.

Experimental Protocols

The following section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon these findings.

Cell Synchronization for Mitotic Checkpoint Analysis

To study the effects of this compound on the mitotic checkpoint, it is essential to synchronize cells in mitosis. A common and effective method is a double thymidine block followed by release into a nocodazole-containing medium.

Protocol:

-

Thymidine Block 1: Culture cells (e.g., HeLa or MCF7) to 30-40% confluency. Add thymidine to a final concentration of 2 mM and incubate for 16-18 hours. This arrests cells at the G1/S boundary.

-

Release: Wash the cells twice with pre-warmed phosphate-buffered saline (PBS) and once with pre-warmed complete medium. Add fresh complete medium and incubate for 9 hours.

-

Thymidine Block 2: Add thymidine again to a final concentration of 2 mM and incubate for 16-18 hours to re-arrest the cells at the G1/S boundary, leading to a more synchronized population.

-

Nocodazole Arrest: Wash the cells as in step 2. Add fresh complete medium containing nocodazole (e.g., 100 ng/mL) and incubate for 12-14 hours. This will arrest the cells in prometaphase with an active mitotic checkpoint.

-

This compound Treatment: The synchronized mitotic cells can now be treated with this compound at the desired concentration (e.g., 100 nM) for the specified duration to assess its effects on checkpoint maintenance.

Figure 2: Experimental Workflow for Cell Synchronization. This diagram outlines the key steps for synchronizing cultured cells in mitosis to study the effects of this compound on the mitotic checkpoint.

In Vitro Kinase Assay

To determine the IC50 of this compound against various kinases, a radiometric in vitro kinase assay can be employed.

Protocol:

-

Reaction Mixture: Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Enzyme and Substrate: Add the recombinant kinase (e.g., Aurora B, MELK) and a suitable substrate (e.g., myelin basic protein, histone H3) to the reaction buffer.

-

Inhibitor Titration: Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture. Include a DMSO control.

-

Initiate Reaction: Start the kinase reaction by adding ATP mix containing [γ-32P]ATP. Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.

-

Detection: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen or X-ray film to visualize the phosphorylated substrate.

-

Quantification: Quantify the band intensities and calculate the IC50 value using appropriate software.

Immunoprecipitation of the Mitotic Checkpoint Complex

To assess the integrity of the MCC, co-immunoprecipitation of its components can be performed.

Protocol:

-

Cell Lysis: Lyse synchronized mitotic cells (treated with DMSO or this compound) in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40) supplemented with protease and phosphatase inhibitors.

-

Pre-clearing: Pre-clear the cell lysates with protein A/G-agarose beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against an MCC component (e.g., anti-BUBR1) overnight at 4°C.

-

Immune Complex Capture: Add protein A/G-agarose beads to capture the antibody-protein complexes.

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins by boiling the beads in SDS-PAGE loading buffer.

-

Western Blotting: Analyze the eluted proteins by Western blotting using antibodies against other MCC components (e.g., MAD2, CDC20).

Immunofluorescence for Aurora B Localization

To visualize the localization of Aurora B, immunofluorescence microscopy is used.

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips and synchronize them in mitosis as described in section 4.1. Treat with DMSO or this compound.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 3% BSA in PBS) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against Aurora B overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

DNA Staining and Mounting: Stain the DNA with DAPI and mount the coverslips on microscope slides.

-

Imaging: Acquire images using a fluorescence microscope.

Conclusion and Future Directions

This compound is a compelling anti-cancer agent with a more intricate mechanism of action than initially perceived. Its ability to abrogate the mitotic checkpoint is not a consequence of MELK inhibition but rather a result of its off-target activity against a panel of crucial mitotic kinases, including Aurora B, BUB1, and Haspin. This multi-targeted assault on the mitotic machinery leads to a catastrophic failure in chromosome segregation, ultimately inducing cell death in cancer cells.

For researchers and drug development professionals, this dual activity presents both opportunities and challenges. The broad-spectrum kinase inhibition may contribute to its potent anti-tumor efficacy but also raises concerns about potential off-target toxicities. A thorough understanding of this compound's complete target profile is paramount for its rational clinical development.

Future research should focus on:

-

Deconvoluting the precise contribution of each inhibited kinase to the overall anti-mitotic and anti-cancer effects of this compound.

-

Identifying biomarkers that can predict sensitivity to this compound based on the expression and activity of its various targets.

-

Designing second-generation inhibitors with a more refined selectivity profile to either enhance efficacy by targeting multiple key nodes or to reduce toxicity by avoiding specific off-targets.

References

- 1. Cell Synchronization Techniques for Studying Mitosis | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]

- 4. This compound | MELK | TargetMol [targetmol.com]

- 5. Antileukemic properties of the kinase inhibitor this compound in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Otssp167 in Inducing Apoptosis and Cell Cycle Arrest

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This technical guide elucidates the mechanisms of action of Otssp167, a potent inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), with a specific focus on its roles in inducing programmed cell death (apoptosis) and cell cycle arrest in cancer cells. This document provides a comprehensive overview of the signaling pathways involved, quantitative data from various studies, and detailed experimental protocols.

Introduction: this compound and its Target, MELK

This compound (also known as OTS167) is an orally available, small-molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK)[1]. MELK is a serine/threonine kinase that is highly upregulated in a multitude of cancer types and is typically absent in normal, healthy adult tissues, with the exception of male germ cells[1][2]. This expression pattern classifies MELK as an onco-testis antigen, making it an attractive target for cancer therapy[2][3][4]. Overexpression of MELK is often correlated with poor prognosis and is implicated in cancer cell survival, proliferation, invasiveness, and the maintenance of cancer stem cells[1][5][6].

This compound exerts its potent anti-neoplastic activity by binding to and inhibiting the kinase activity of MELK[1][7]. This inhibition prevents the phosphorylation of downstream substrates, disrupting critical cellular processes and ultimately leading to tumor cell death and the suppression of tumor growth[1]. Preclinical studies have demonstrated its efficacy in a wide range of cancers, including breast, lung, prostate, pancreas, neuroblastoma, and various hematological malignancies[6][8][9][10]. This compound is currently being evaluated in clinical trials for solid tumors and leukemia[5][6][9].

Core Mechanisms of Action: Apoptosis and Cell Cycle Arrest

The primary anti-tumor effects of this compound are mediated through the induction of two key cellular processes: apoptosis and cell cycle arrest. By inhibiting MELK, this compound triggers a cascade of molecular events that halt the proliferation of cancer cells and mark them for destruction.

Induction of Apoptosis

This compound is a potent inducer of apoptosis in a variety of cancer cell lines. The mechanism involves the activation of the intrinsic caspase cascade, a hallmark of programmed cell death.

-

Key Molecular Events:

-

Caspase Activation: Treatment with this compound leads to a significant increase in the activity of initiator and executioner caspases, such as Caspase-3 and Caspase-7[11][12].

-

PARP Cleavage: Activated Caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. Cleaved PARP is a well-established marker of apoptosis[5][8][12].

-

Modulation of Bcl-2 Family Proteins: this compound has been shown to downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL, shifting the cellular balance towards apoptosis[11].

-

Upregulation of p53: In some cellular contexts, this compound can upregulate the tumor suppressor protein p53, which plays a crucial role in initiating apoptosis[6][11].

-

Induction of Cell Cycle Arrest

This compound effectively halts the progression of the cell cycle, primarily at the G1/S or G2/M checkpoints, depending on the cancer type. This arrest prevents cancer cells from replicating their DNA and dividing.

-

Key Molecular Events:

-

G2/M Phase Arrest: In many cancer types, including neuroblastoma, T-cell acute lymphoblastic leukemia (T-ALL), and glioblastoma, this compound induces arrest at the G2/M phase[8][10][13]. This is often associated with:

-

G1/S Phase Arrest: In bladder cancer, this compound has been shown to cause cell cycle arrest at the G1/S transition[14]. This effect is mediated by the activation of the ATM/CHK2/p53 pathway, leading to the upregulation of the CDK inhibitor p21[14].

-

Downregulation of FOXM1: MELK is known to phosphorylate and activate the transcription factor FOXM1, a key regulator of G2/M transition genes. This compound treatment leads to decreased phosphorylation and expression of FOXM1, contributing to cell cycle arrest[6][8].

-

Signaling Pathways Modulated by this compound

The inhibition of MELK by this compound impacts several critical signaling pathways that govern cell survival, proliferation, and division. While MELK is its primary target, studies suggest this compound can have off-target effects on other mitotic kinases, potentially contributing to its efficacy[9][15].

Key Signaling Pathways:

-

MELK -> FOXM1 -> G2/M Progression: this compound directly inhibits MELK, preventing the activation of the FOXM1 signaling pathway. This downregulates key mitotic genes like Cyclin B1 and CDK1, leading to G2/M arrest[6][8].

-

ATM/CHK2/p53 -> p21 -> G1/S Arrest: In bladder cancer, this compound treatment activates the DNA damage response pathway involving ATM and CHK2, which in turn stabilizes and activates p53. Activated p53 induces the expression of p21, a potent inhibitor of Cyclin D1/CDK2, causing G1/S arrest[14].

-

MAP2K7-JNK Pathway: In T-ALL, this compound has been shown to inhibit the MAP2K7-JNK pathway, which is aberrantly activated in this leukemia. This inhibition contributes to the induction of apoptosis and cell cycle arrest[10][13][16].

-

PI3K/AKT and MAPK/ERK Pathways: this compound treatment can lead to reduced phosphorylation of key survival kinases like AKT and ERK1/2 in certain cancer cells, further promoting apoptosis[6][8].

-

Inhibition of Other Mitotic Kinases: this compound has been reported to have inhibitory effects on other kinases crucial for mitosis, such as Aurora B, BUB1, and Haspin. This can lead to defects in the mitotic checkpoint, chromosome misalignment, and ultimately, cell death[9][15].

Visualizations: Signaling Pathways and Workflows

Diagram 1: this compound-Induced G2/M Arrest via MELK/FOXM1 Inhibition

Caption: this compound inhibits MELK, blocking FOXM1 activation and G2/M progression.

Diagram 2: this compound-Induced G1/S Arrest via ATM/CHK2/p53 Pathway

Caption: this compound induces G1/S arrest by activating the ATM/CHK2/p53/p21 pathway.

Diagram 3: General Apoptosis Induction Pathway by this compound

Caption: this compound promotes apoptosis by inhibiting MELK and activating caspases.

Diagram 4: Experimental Workflow for Assessing this compound Efficacy

Caption: Standard workflow for evaluating the anti-cancer effects of this compound.

Quantitative Data Presentation

The efficacy of this compound varies across different cancer cell lines. The following tables summarize key quantitative data from published studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | ~10-15 | [10] |

| MOLT-3 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | ~10-20 | [10] |

| DND-41 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | ~30-50 | [10] |

| JURKAT | T-cell Acute Lymphoblastic Leukemia (T-ALL) | > 50 | [10] |

| SUDHL2 | Diffuse Large B-cell Lymphoma (DLBCL) | Dose-dependent inhibition | [11] |

| HBL1 | Diffuse Large B-cell Lymphoma (DLBCL) | Dose-dependent inhibition | [11] |

| RI-1 | Diffuse Large B-cell Lymphoma (DLBCL) | ~6 | [12] |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma (DLBCL) | ~30 | [12] |

| Neuroblastoma (Panel) | Neuroblastoma | Dose-dependent inhibition | [8] |

| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | Dose-dependent inhibition | [5] |

| SUM-159 | Triple-Negative Breast Cancer (TNBC) | Dose-dependent inhibition | [5] |

Table 2: Induction of Apoptosis and Cell Cycle Arrest by this compound

| Cell Line | Treatment | Apoptosis Induction (Fold Change vs. Control) | Cell Cycle Arrest Phase | Reference(s) |

| T-ALL Panel | 15 nM or 50 nM for 48h | 2-7 fold increase | G2/M | [8][10] |

| SUDHL2 | Dose-dependent | Significant increase (P < 0.001) | Not specified | [11] |

| HBL1 | Dose-dependent | Significant increase (P < 0.001) | Not specified | [11] |

| CLL Cells | Dose-dependent | Enhanced apoptosis | G2/M | [6] |

| T24 | Dose-dependent, 48h | Not specified | G1/S | [14] |

| UMUC3 | Dose-dependent, 48h | Not specified | G1/S | [14] |

| GBM Cells | Dose-dependent | Not specified | G2/M | [8] |

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the effects of this compound. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (CCK-8/WST-8 Assay)

This assay measures cell proliferation and cytotoxicity based on the reduction of a tetrazolium salt (WST-8) by cellular dehydrogenases to produce a colored formazan product.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 2 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (e.g., DMSO) to the respective wells.

-

Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Reagent Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value using non-linear regression analysis[10].

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound or vehicle control for a specified time (e.g., 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer[10][11]. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Cell Treatment and Harvesting: Treat and harvest cells as described in the apoptosis assay protocol (Step 1 & 2).

-

Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

-

Washing: Centrifuge the fixed cells at 500 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with PBS.

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution (containing PI and RNase A).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram, from which the percentage of cells in each phase of the cell cycle can be calculated using appropriate software[10].

Western Blotting

This technique is used to detect specific proteins in a sample and assess changes in their expression or phosphorylation status.

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., MELK, cleaved PARP, Cyclin B1, p-AKT, β-actin) overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system[5][11][12].

Conclusion

This compound is a promising anti-cancer agent that effectively targets the onco-testis antigen MELK. Its mechanism of action is primarily driven by the potent induction of caspase-mediated apoptosis and cell cycle arrest at either the G1/S or G2/M checkpoint, depending on the cellular context. By disrupting key signaling pathways such as the MELK/FOXM1, ATM/p53, and MAP2K7-JNK axes, this compound demonstrates significant anti-proliferative and cytotoxic effects across a broad spectrum of malignancies. The comprehensive data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals investigating the therapeutic potential of MELK inhibition. Further research and ongoing clinical trials will continue to delineate the full clinical utility of this compound in cancer treatment.

References

- 1. Facebook [cancer.gov]

- 2. Cancer/testis antigens - Wikipedia [en.wikipedia.org]

- 3. Oncogenic cancer/testis antigens: prime candidates for immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cancer testis antigens: A new paradigm for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Genome-wide effects of MELK-inhibitor in triple-negative breast cancer cells indicate context-dependent response with p53 as a key determinant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of maternal embryonic leucine zipper kinase with this compound displays potent anti-leukemic effects in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antileukemic properties of the kinase inhibitor this compound in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. [Effect of MELK Inhibitor this compound on Diffuse Large B-Cell Lymphoma] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ashpublications.org [ashpublications.org]

- 14. Inhibition of MELK produces potential anti‐tumour effects in bladder cancer by inducing G1/S cell cycle arrest via the ATM/CHK2/p53 pathway - ProQuest [proquest.com]

- 15. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]

- 16. ashpublications.org [ashpublications.org]

The Impact of OTS167 (Onvansertib) on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

OTS167, also known as onvansertib, is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression. Emerging research has highlighted its significant impact on the tumor microenvironment (TME), extending beyond its direct cytotoxic effects on cancer cells. This technical guide provides an in-depth analysis of OTS167's mechanisms of action within the TME, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways and workflows. The evidence presented herein underscores the potential of OTS167 as a multifaceted therapeutic agent that not only targets tumor cell proliferation but also modulates the intricate cellular and molecular landscape of the TME to potentiate anti-tumor immunity.

Introduction to OTS167 and the Tumor Microenvironment

The tumor microenvironment is a complex ecosystem comprising cancer cells, stromal cells, immune cells, blood vessels, and the extracellular matrix. This environment plays a critical role in tumor progression, metastasis, and response to therapy. OTS167 (onvansertib) is a small molecule inhibitor that targets PLK1, a serine/threonine kinase overexpressed in numerous cancers and associated with poor prognosis[1]. By inhibiting PLK1, onvansertib disrupts cell division, leading to mitotic arrest and apoptosis in cancer cells[2][3]. Beyond this primary mechanism, onvansertib remodels the TME through various interconnected processes, including the induction of immunogenic cell death (ICD), modulation of immune cell populations, and potential effects on other stromal components.

Quantitative Data on OTS167's Activity

The efficacy of OTS167, both as a monotherapy and in combination, has been evaluated in numerous preclinical and clinical studies. This section summarizes the key quantitative findings.

Preclinical Activity

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| A549 | Lung Adenocarcinoma | < 10 | [4] |

| PC-9 | Lung Adenocarcinoma | < 10 | [4] |

| HCT116 | Colon Adenocarcinoma | 2 | [5] |

| AmL-NS8 | Acute Myeloid Leukemia | 36 | [5] |

| A2780 | Ovarian Cancer | 42 | [6] |

| MCAS | Mucinous Ovarian Cancer | Not specified, active at nanomolar concentrations | [7] |

| EFO27 | Mucinous Ovarian Cancer | Not specified, active at nanomolar concentrations | [7] |

| JHOM1 | Mucinous Ovarian Cancer | Not specified, active at nanomolar concentrations | [7] |

| Glioblastoma Cell Lines (6) | Glioblastoma | 100-200 | [8] |

| SCLC Cell Lines (11) | Small Cell Lung Cancer | < 10 | [9] |

Note: IC50 values can vary depending on the assay conditions.

| Xenograft Model | Cancer Type | OTS167 Dose | Tumor Growth Inhibition (TGI) | Reference |

| A549 | Lung Adenocarcinoma | 2 mg/kg | 27% | [10] |

| A549 | Lung Adenocarcinoma | 12 mg/kg | 88% | [10] |

| A549 | Lung Adenocarcinoma | 25 mg/kg | 117% (regression) | [10] |

| MDA-MB-231 | Breast Cancer | 12 mg/kg | 51% | [10] |

| MDA-MB-231 | Breast Cancer | 25 mg/kg | 66% | [10] |

| HCT116 | Colon Adenocarcinoma | 60 mg/kg (p.o.) | 79% | [5] |

| A549 | Lung Adenocarcinoma | 60 mg/kg (p.o.) | Significant reduction in tumor growth and weight | [4] |

Clinical Efficacy in Metastatic Colorectal Cancer (mCRC)

| Efficacy Endpoint | All Patients (N=53) | Bevacizumab-Naïve (n=13) | Bevacizumab-Exposed (n=40) | Reference |

| Objective Response Rate (ORR) | 26.4% | 76.9% | 10.0% | [11][12] |

| Median Progression-Free Survival (PFS) | 8.4 months | 14.9 months | 6.6 months | [11][12] |

| Median Duration of Response (DOR) | 11.7 months | Not Reached | Not Reported | [11][12] |

| Disease Control Rate (DCR) | 92.5% | Not Reported | Not Reported | [11] |

| Treatment Arm | Objective Response Rate (ORR) | Number of Patients (n) | Reference |

| SOC alone | 33% | 9 | [2] |

| Onvansertib (20 mg) + SOC | 50% | 10 | [2] |

| Onvansertib (30 mg) + SOC | 64% | 11 | [2] |

| All Onvansertib-treated | 57% | 21 | [2] |

Core Mechanisms of Action in the Tumor Microenvironment

OTS167 impacts the TME through several interconnected mechanisms, primarily driven by its inhibition of PLK1 and the downstream consequences on tumor cells.

Induction of Immunogenic Cell Death (ICD)

PLK1 inhibition by OTS167 has been shown to induce immunogenic cell death (ICD) in cancer cells[13]. ICD is a form of regulated cell death that triggers an adaptive immune response against tumor antigens. This process is characterized by the surface exposure of damage-associated molecular patterns (DAMPs), such as calreticulin (CRT), which act as "eat-me" signals for dendritic cells (DCs). The subsequent phagocytosis of dying tumor cells by DCs leads to antigen presentation and the priming of anti-tumor T cells.

Modulation of the MELK-FOXM1 Signaling Axis

OTS167 also inhibits Maternal Embryonic Leucine Zipper Kinase (MELK), another kinase implicated in cancer progression and stemness[8]. MELK is known to phosphorylate and activate the transcription factor Forkhead Box M1 (FOXM1)[8][14]. FOXM1, in turn, regulates the expression of genes involved in cell cycle progression and proliferation. By inhibiting MELK, OTS167 can lead to a reduction in FOXM1 activity, thereby suppressing tumor growth and potentially reducing the cancer stem cell population[10].

Downregulation of the AKT/mTOR Pathway

Preclinical studies have shown that OTS167 treatment can lead to a decrease in the phosphorylation of AKT and downstream effectors like mTOR[8][14]. The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its inhibition by OTS167 further contributes to the anti-tumor effects of the drug.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the impact of OTS167 on the tumor microenvironment.

Flow Cytometry for Tumor-Infiltrating Immune Cells

This protocol outlines the steps for preparing a single-cell suspension from solid tumors and subsequent analysis of immune cell populations by multi-color flow cytometry[15][16].

Materials:

-

Tumor tissue

-

RPMI 1640 medium

-

Collagenase IV, Hyaluronidase, DNase I

-

Fetal Bovine Serum (FBS)

-

ACK lysis buffer

-

FACS buffer (PBS with 2% FBS)

-

Fc block (anti-CD16/32)

-

Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, CD11c, F4/80)

-

Viability dye (e.g., DAPI, Propidium Iodide)

-

Flow cytometer

Procedure:

-

Tissue Dissociation:

-

Mince the tumor tissue into small pieces (1-2 mm) in a petri dish containing RPMI 1640.

-

Transfer the minced tissue to a 50 mL conical tube and add digestion buffer (RPMI 1640 with Collagenase IV, Hyaluronidase, and DNase I).

-

Incubate at 37°C for 30-60 minutes with gentle agitation.

-

Stop the digestion by adding RPMI 1640 with 10% FBS.

-

Filter the cell suspension through a 70 µm cell strainer.

-

-

Red Blood Cell Lysis:

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the pellet in ACK lysis buffer and incubate for 5 minutes at room temperature.

-

Neutralize the lysis buffer with FACS buffer and centrifuge again.

-

-

Staining:

-

Resuspend the cell pellet in FACS buffer and count the viable cells.

-

Block Fc receptors by incubating the cells with anti-CD16/32 antibody for 10-15 minutes on ice.

-

Add the antibody cocktail for surface markers and incubate for 30 minutes on ice in the dark.

-

Wash the cells twice with FACS buffer.

-

If intracellular staining is required, proceed with a fixation and permeabilization kit according to the manufacturer's instructions.

-

Resuspend the final cell pellet in FACS buffer containing a viability dye.

-

-

Data Acquisition and Analysis:

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software (e.g., FlowJo), gating on live, single cells, and then identifying specific immune cell populations based on marker expression.

-

Western Blotting

This protocol describes the detection of specific proteins (e.g., PLK1, p-AKT, FOXM1) in cell lysates[17][18][19].

Materials:

-

Cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Imaging system

Procedure:

-

Protein Extraction and Quantification:

-

Lyse cells in RIPA buffer on ice.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL detection reagent.

-

Capture the chemiluminescent signal using an imaging system.

-

Immunohistochemistry (IHC)

This protocol is for the detection of protein expression (e.g., CD8) in formalin-fixed, paraffin-embedded (FFPE) tumor tissues[20].

Materials:

-

FFPE tumor sections on slides

-

Xylene and graded ethanol series

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide solution

-

Blocking buffer (e.g., normal goat serum)

-

Primary antibody (e.g., anti-CD8)

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Incubate slides in xylene to remove paraffin.

-

Rehydrate the sections through a graded series of ethanol to water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by immersing slides in antigen retrieval buffer and heating (e.g., in a microwave or pressure cooker).

-

-

Staining:

-

Quench endogenous peroxidase activity with hydrogen peroxide.

-

Block non-specific binding sites with blocking buffer.

-

Incubate with the primary antibody.

-

Wash and incubate with the biotinylated secondary antibody.

-

Wash and incubate with streptavidin-HRP.

-

-

Visualization and Counterstaining:

-

Develop the signal with DAB substrate, which produces a brown precipitate.

-

Counterstain with hematoxylin to visualize cell nuclei.

-

Dehydrate the sections and mount with a coverslip.

-

Conclusion and Future Directions

OTS167 (onvansertib) demonstrates a multifaceted impact on the tumor microenvironment. Its primary activity as a PLK1 inhibitor leads to direct tumor cell killing, while its ability to induce immunogenic cell death has the potential to stimulate a robust anti-tumor immune response. Furthermore, its inhibitory effects on the MELK-FOXM1 and AKT/mTOR signaling pathways provide additional mechanisms for its anti-cancer activity. The compelling clinical data, particularly in bevacizumab-naïve mCRC patients, highlight the potential of onvansertib as a valuable component of combination therapies.

Future research should focus on further elucidating the complex interplay between OTS167 and various components of the TME. Investigating the optimal combination partners and treatment sequencing to maximize the immunomodulatory effects of onvansertib will be crucial. Moreover, the identification of predictive biomarkers beyond KRAS mutation status could help to identify patient populations most likely to benefit from this promising therapeutic agent. The continued exploration of OTS167's impact on the TME will undoubtedly pave the way for more effective and personalized cancer treatments.

References

- 1. The Polo-like kinase 1 inhibitor onvansertib represents a relevant treatment for head and neck squamous cell carcinoma resistant to cisplatin and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. targetedonc.com [targetedonc.com]

- 3. Facebook [cancer.gov]

- 4. Onvansertib inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. researchgate.net [researchgate.net]

- 8. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oncotarget.com [oncotarget.com]

- 10. Preclinical evaluation of biomarkers associated with antitumor activity of MELK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ascopubs.org [ascopubs.org]

- 12. Onvansertib in Combination With Chemotherapy and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Single-Arm, Phase II Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. PLK1 Inhibition Induces Immunogenic Cell Death and Enhances Immunity against NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Multi-parametric flow cytometry staining procedure for analyzing tumor-infiltrating immune cells following oncolytic herpes simplex virus immunotherapy in intracranial glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer [bio-protocol.org]

- 17. origene.com [origene.com]

- 18. addgene.org [addgene.org]

- 19. docs.abcam.com [docs.abcam.com]

- 20. Paraffin Embedded IHC Protocol (IHC-P) [hellobio.com]

An In-depth Technical Guide to Otssp167: Chemical Structure, Properties, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otssp167, also known as OTS167, is a potent, orally bioavailable small molecule inhibitor primarily targeting Maternal Embryonic Leucine Zipper Kinase (MELK). MELK is a serine/threonine kinase implicated in various cellular processes, including cell cycle progression, proliferation, and apoptosis, and its overexpression is correlated with poor prognosis in several human cancers. This compound has demonstrated significant anti-neoplastic activity in a range of preclinical cancer models. This document provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and detailed experimental protocols for the investigation of this compound.

Chemical Structure and Physicochemical Properties

This compound is a synthetic organic compound with a complex heterocyclic structure. Its chemical identity and key physicochemical properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 1-(6-(3,5-dichloro-4-hydroxyphenyl)-4-(((1r,4r)-4-((dimethylamino)methyl)cyclohexyl)amino)-1,5-naphthyridin-3-yl)ethanone hydrochloride | [1] |

| Chemical Formula | C₂₅H₂₉Cl₃N₄O₂ | [1] |

| Molecular Weight | 523.88 g/mol | [1] |

| CAS Number | 1431698-10-0 (HCl salt), 1431697-89-0 (free base) | [1][2] |

| SMILES | CC(C1=C(N[C@H]2CC--INVALID-LINK--CC2)C3=NC(C4=CC(Cl)=C(O)C(Cl)=C4)=CC=C3N=C1)=O.[H]Cl | [1] |

| InChI Key | XDGWHISAOWEFML-BFLZMHAMSA-N | [1] |

| Solubility | DMSO: 30 mg/mLEthanol: 1 mg/mLDMF: 10 mg/mLDMSO:PBS (pH 7.2) (1:9): 0.1 mg/mLWater: 7.14 mg/mL (HCl salt, with sonication) | [3][4] |

| Appearance | Crystalline solid | [5] |

Pharmacological Properties and Mechanism of Action

This compound is a highly potent, ATP-competitive inhibitor of MELK kinase.[6] However, it also exhibits activity against other kinases, contributing to its overall cellular effects.

On-Target Activity: MELK Inhibition

This compound potently inhibits MELK with a very low IC50 value. This inhibition disrupts downstream signaling pathways regulated by MELK, leading to anti-proliferative and apoptotic effects in cancer cells where MELK is overexpressed.

Off-Target Activities

Subsequent research has revealed that this compound also inhibits other kinases, which may contribute to its anti-cancer efficacy and should be considered in experimental design and data interpretation.

| Target Kinase | IC50 | Reference |

| MELK | 0.41 nM | [6][7] |

| MAP2K7 | 160 nM | [1] |

| Aurora B | ~25 nM | [8] |

| BUB1 | Inhibition observed | [1][6] |

| Haspin | Inhibition observed | [1][6] |

In Vitro Anti-proliferative Activity

This compound has demonstrated potent growth-inhibitory effects across a variety of human cancer cell lines.

| Cell Line | Cancer Type | IC50 | Reference |

| A549 | Lung | 6.7 nM | [2][8] |

| T47D | Breast | 4.3 nM | [2][8] |

| DU4475 | Breast | 2.3 nM | [2][8] |

| 22Rv1 | Prostate | 6.0 nM | [2][8] |

| HT1197 | Bladder | 97 nM | [2][8] |

| KOPT-K1 | T-ALL | 10 nM | [7] |

| DND-41 | T-ALL | 57 nM | [7] |

In Vivo Activity and Bioavailability

This compound is orally bioavailable and has shown significant tumor growth inhibition in xenograft models of various cancers, including breast, lung, prostate, and pancreas.[9] For instance, in an MDA-MB-231 breast cancer xenograft model, intravenous administration of 20 mg/kg resulted in a 73% tumor growth inhibition (TGI), while oral administration of 10 mg/kg once daily led to a 72% TGI.[10] While specific pharmacokinetic parameters are not extensively published, its high oral bioavailability has been noted.[9]

Signaling Pathways and Cellular Mechanisms

This compound impacts several critical signaling pathways involved in cell proliferation, survival, and cell cycle control.

MELK Signaling Pathway

This compound directly inhibits the kinase activity of MELK, preventing the phosphorylation of its downstream substrates. This is the primary mechanism of action attributed to the compound.

Caption: this compound inhibits MELK, preventing downstream signaling.

Abrogation of the Mitotic Checkpoint

This compound has been shown to abrogate the mitotic checkpoint, leading to mitotic exit even in the presence of microtubule inhibitors.[1][6] This effect is attributed to its off-target inhibition of key mitotic kinases.

Caption: this compound's off-target effects lead to mitotic checkpoint abrogation.

Inhibition of MAP2K7-JNK and mTOR/NOTCH1 Pathways

In T-cell acute lymphoblastic leukemia (T-ALL), this compound has been shown to inhibit the MAP2K7-JNK pathway, as well as the mTOR and NOTCH1 survival pathways.[1]

Caption: this compound inhibits multiple signaling pathways in T-ALL.

Experimental Protocols

In Vitro MELK Kinase Assay[10]

This protocol describes a radiometric assay to measure the kinase activity of recombinant MELK and its inhibition by this compound.

Materials:

-

Recombinant MELK protein (0.4 µg)

-

Substrate (e.g., myelin basic protein, 5 µg)

-

Kinase Buffer: 30 mM Tris-HCl (pH 7.5), 10 mM DTT, 40 mM NaF, 10 mM MgCl₂, 0.1 mM EGTA

-

50 µM "cold" ATP

-

[γ-³²P]ATP (10 µCi)

-

This compound (dissolved in DMSO)

-

SDS sample buffer

-

SDS-PAGE apparatus and reagents

-

Phosphor screen or autoradiography film

Procedure:

-

Prepare the kinase reaction mixture in a final volume of 20 µL by combining the kinase buffer, recombinant MELK protein, and substrate.

-

Add this compound (e.g., final concentration of 10 nM) or DMSO (vehicle control) to the reaction mixture.

-

Pre-incubate the mixture for a suitable duration (e.g., 10-30 minutes) at 30°C.

-

Initiate the kinase reaction by adding the ATP mix (cold ATP and [γ-³²P]ATP).

-

Incubate the reaction for 30 minutes at 30°C.

-

Terminate the reaction by adding SDS sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or autoradiography film to detect the incorporation of ³²P into the substrate.

-

Quantify the band intensities to determine the extent of inhibition.

Caption: Workflow for the in vitro MELK kinase assay.

Cell Viability Assay[7]

This protocol outlines a method to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

This compound (stock solution in DMSO)

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.1%). Include a vehicle control (DMSO only).

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

-

After the incubation period, allow the plate to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix the contents by orbital shaking for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis[7]

This protocol is for detecting changes in protein expression and phosphorylation in cells treated with this compound.

Materials:

-

Cells treated with this compound or vehicle control

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge

-

BCA protein assay kit

-

SDS-PAGE apparatus and reagents

-

PVDF membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., against MELK, p-AKT, total AKT, cleaved PARP, etc.)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer and scraping.

-

Incubate the lysate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature the protein samples by boiling in SDS sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the ECL substrate and visualize the protein bands using an imaging system.

Conclusion

This compound is a promising anti-cancer agent with a well-defined primary target, MELK, and known off-target activities that likely contribute to its efficacy. Its oral bioavailability and potent in vivo activity make it a compelling candidate for further drug development. The information and protocols provided in this guide are intended to facilitate further research into the mechanisms of action and therapeutic potential of this compound. Researchers should consider its polypharmacological profile when designing experiments and interpreting results.

References

- 1. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases | PLOS One [journals.plos.org]

- 7. Antileukemic properties of the kinase inhibitor this compound in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. raybiotech.com [raybiotech.com]